
Indandione derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indandione derivative 3 is a chemical compound belonging to the indandione family, which is characterized by a β-diketone structure with an indane nucleus These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization
Preparation Methods
Synthetic Routes and Reaction Conditions: Indandione derivative 3 can be synthesized through various synthetic routes. One common method involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another approach includes the Knoevenagel condensation reaction, where indandione reacts with an aldehyde in the presence of a base to form the desired derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Indandione derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon alpha to the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indandione derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Indandione derivative 3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indandione derivative 3 involves its interaction with specific molecular targets and pathways:
Anticoagulant Activity: The compound inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins, preventing the formation of active procoagulation factors.
Anticancer Activity: Indandione derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Optical Properties: The compound exhibits strong nonlinear optical properties, making it suitable for applications in optical limiting and photonic devices.
Comparison with Similar Compounds
Indandione derivative 3 can be compared with other similar compounds to highlight its uniqueness:
Indenopyridines and Indenopyrazoles: These compounds exhibit bioactive properties, such as inhibition of cyclin-dependent kinases, but differ in their core structures and specific applications.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C27H26N2O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C27H26N2O3/c1-32-24-14-8-5-9-20(24)19-28-15-17-29(18-16-28)27(21-10-3-2-4-11-21)25(30)22-12-6-7-13-23(22)26(27)31/h2-14H,15-19H2,1H3 |
InChI Key |
DLIPFFRYKOCUMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B10833459.png)
![Imidazo[1,2-b]pyridazine derivative 7](/img/structure/B10833466.png)
![3-[[1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833469.png)
![2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B10833473.png)
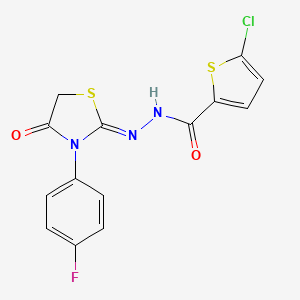
![Imidazo[1,5-a]pyridine derivative 2](/img/structure/B10833476.png)
![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)

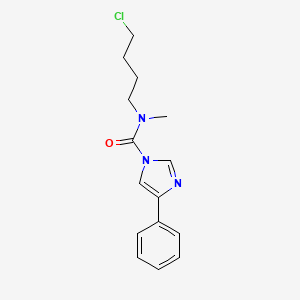
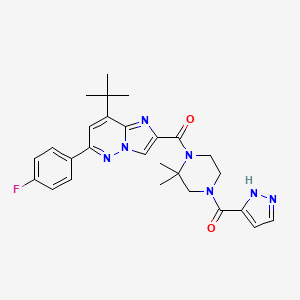
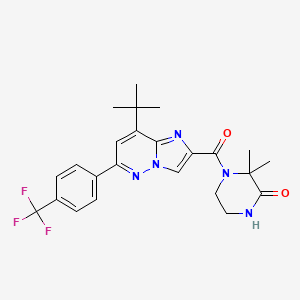
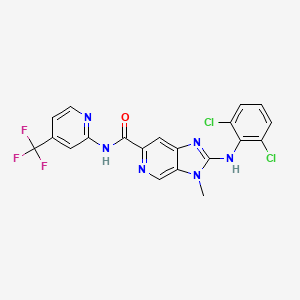
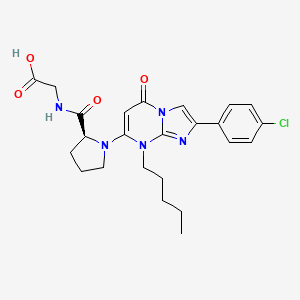
![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)
